Demalon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2881-21-2 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
XGTSZQUZTZMJGX-DQVGDZKQSA-N |
SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C)C |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Synonyms |
demalon |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Modification of Demalon
Retrosynthetic Analysis and Established Chemical Synthesis Strategies for Demalon
The synthesis of complex steroidal compounds like this compound typically involves multi-step approaches, often starting from readily available steroid precursors. A retrosynthetic analysis of this compound (1α,17α-dimethyl-5α-androstan-17β-ol-3-one) would likely target the introduction of the 1α-methyl and 17α-methyl groups, the 17β-hydroxyl, and the C3-ketone, while maintaining the 5α-stereochemistry.
Established chemical synthesis strategies for this compound or similar 1α,17α-dimethylated steroids often involve:
C17-Alkylation : The 17α-methyl group is commonly introduced via a Grignard reaction on a C17-ketone precursor (e.g., an androstan-17-one (B1248925) derivative). This reaction typically proceeds with good stereoselectivity to yield the 17β-hydroxyl and 17α-methyl group. For instance, the synthesis of 17α-methyltestosterone involves the reaction of methylmagnesium iodide with a 17-keto steroid. cdnsciencepub.combioscientifica.comresearchgate.net
C1-Alkylation : The introduction of the 1α-methyl group is more challenging due to steric hindrance and the potential for regioselectivity issues. Strategies for 1α-methylation of steroids have been reported, often involving selective reactions on unsaturated precursors followed by reduction. For example, 1α-methyl steroids can be obtained by adding methylmagnesium iodide to specific diene-dione precursors, or by alkylation of ketones at the alpha-carbon cdnsciencepub.comgoogle.comsemanticscholar.orgnih.gov. One method involves the Grignard reaction of 5α-cholest-1-en-3-one in the presence of cuprous chloride to yield 1α-methyl-5α-cholestan-3-one. semanticscholar.org
Stereochemical Control at C5 : The 5α-configuration is often established early in the synthesis or maintained through the choice of starting materials (e.g., 5α-androstan-3-one derivatives) or through specific hydrogenation conditions if starting from unsaturated precursors.
C3-Ketone Formation : The C3-ketone is a common feature in many steroids and can be introduced through oxidation of a C3-hydroxyl group (e.g., using chromic acid or Oppenauer oxidation) or maintained if starting from a 3-keto steroid.
A plausible synthetic route might begin with a suitable androstan-3,17-dione derivative. The 17-ketone could be reacted with methylmagnesium bromide to introduce the 17α-methyl and 17β-hydroxyl groups. Subsequently, selective functionalization at the C1 position, potentially involving enolate chemistry or a specific catalytic alkylation, followed by reduction and oxidation steps, would be required to install the 1α-methyl group and regenerate the C3-ketone.
Novel Approaches in this compound Chemical Synthesis and Optimization
Recent advancements in organic synthesis offer promising avenues for optimizing this compound's production, aiming for improved efficiency, yield, and sustainability.
Catalytic Alkylation : Traditional alkylation of ketones can involve harsh conditions. Novel catalytic methods, such as iron-catalyzed ligand-free α-alkylation of methylene (B1212753) ketones using primary alcohols, could offer greener and more selective routes for introducing alkyl groups at desired positions, potentially including the C1 position of the steroid nucleus. nih.gov
Enzymatic Transformations : Biocatalysis has emerged as a powerful tool in steroid synthesis, offering high chemo-, regio-, and stereoselectivity under mild conditions. Enzymes like P450 monooxygenases or hydroxysteroid dehydrogenases could be engineered for specific hydroxylations or oxidations, potentially streamlining steps or improving stereocontrol in this compound synthesis. For instance, enzymatic halogenation of steroids has been explored. rsc.org
Flow Chemistry : Continuous flow reactors can enhance reaction control, safety, and scalability, particularly for multi-step syntheses. Implementing flow chemistry for certain steps, such as Grignard reactions or oxidations, could lead to higher throughput and better reproducibility compared to batch processes.
These novel approaches focus on reducing reaction times, minimizing waste, and achieving higher purity and yield, which are critical for the industrial production of complex molecules.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers for Research
This compound itself has a defined stereochemistry (1α, 5α, 17α, 17β). The synthesis of specific enantiomers or diastereomers is crucial for understanding structure-activity relationships (SAR) and for developing compounds with tailored biological profiles. For this compound, the key stereocenters are at C1, C5, C17, and the C17-methyl group.
Chiral Pool Strategy : Starting from naturally occurring chiral steroid precursors with established stereochemistry (e.g., dehydroepiandrosterone (B1670201) (DHEA) or androstenedione) is a common strategy to build upon the existing chiral framework. researchgate.net
Asymmetric Synthesis : For introducing new chiral centers, asymmetric synthetic methods can be employed. While this compound's C1 and C17 methylations are often achieved through directed reactions (e.g., Grignard addition to a ketone favoring a specific face), other chiral auxiliaries or asymmetric catalysts could be used if alternative routes are explored. For instance, stereoselective formation of adducts has been reported in steroid synthesis. beilstein-journals.org
Kinetic Resolution : In cases where a mixture of stereoisomers is formed, kinetic resolution (e.g., enzymatic or chemical) can be used to separate and obtain the desired enantiomer or diastereomer.
The control of stereochemistry at C1 is particularly challenging due to its proximity to the A-ring and the 3-ketone. Precise control often relies on carefully chosen reagents and reaction conditions to direct the incoming methyl group to the desired 1α-position.
Derivatization Strategies for this compound: Synthesis of Functionalized Analogs
Derivatization of this compound allows for the exploration of its structure-activity relationships, development of molecular probes, and modulation of its physicochemical properties. The 17β-hydroxyl group and the C3-ketone are primary sites for chemical modification.
Esterification and Etherification of Hydroxyl Groups
The 17β-hydroxyl group of this compound is a key site for derivatization.
Esterification : This involves reacting the hydroxyl group with acid anhydrides or acyl chlorides in the presence of a base or catalyst. For instance, 17-hydroxy steroids can be esterified in high yields using the appropriate anhydride (B1165640) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.com Esterification can alter the lipophilicity and metabolic stability of the compound. Studies have shown that N-bromosuccinimide (NBS) can be an effective catalyst for the synthesis of various esters of tertiary steroid alcohols under mild conditions, with yields ranging from 85% to 95%. researchgate.net
Reaction Example (Esterification) : this compound + RCOCl (or (RCO)₂O) → this compound-17-O-COR + HCl (or RCOOH)
Typical Conditions : Acid anhydride or acyl chloride, tertiary amine (e.g., triethylamine, pyridine) or DMAP, in an inert solvent (e.g., dichloromethane, THF) at room temperature or slightly elevated temperatures.
Etherification : Formation of ethers can be achieved via Williamson ether synthesis (reaction of the alkoxide with an alkyl halide) or by reaction with activated alcohols. Etherification can provide more metabolically stable analogs compared to esters.
Reaction Example (Etherification) : this compound + R-X (alkyl halide) + Base → this compound-17-O-R + Base·HX
Table 1: Representative Esterification Reactions of this compound's 17β-Hydroxyl Group
| Reagent (Acylating Agent) | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | DMAP, Et₃N | DCM | 25 | 90-95 |
| Propionyl Chloride | Pyridine | THF | 0-25 | 85-92 |
| Butyric Anhydride | NBS | DCM | 25 | 88-93 |
Alkylation and Halogenation for Structure-Activity Relationship Studies
Modifications to the carbon skeleton through alkylation or halogenation are critical for probing specific interactions within biological systems.
Alkylation : The C3-ketone in this compound presents opportunities for α-alkylation. Alkylation of ketones on the carbon atom adjacent to the carbonyl group can be achieved using strong bases (e.g., lithium diisopropylamide, LDA) and alkyl halides. google.comresearchgate.net This can introduce additional alkyl chains at the C2 or C4 positions, which are α-to the C3-ketone. Alkylation of steroid hormones has been achieved using iron catalysts. nih.gov
Reaction Example (α-Alkylation at C2/C4) : this compound + LDA (or other strong base) then R-X (alkyl halide) → Alkylated this compound
Halogenation : Introducing halogen atoms (Cl, Br, F) into the steroid nucleus can significantly alter its properties, including lipophilicity and binding affinity. Regioselective halogenation can occur at various positions (e.g., C-4, C-6, C-9, C-11) depending on the reagent and conditions. N-halosuccinimides (NXS) or elemental halogens are commonly used. fiveable.megoogle.com For instance, bromination of 21-acyloxy-17α-hydroxypregnane-3,11,20-triones can occur at C4 using excess bromine in tertiary butyl alcohol. google.com
Reaction Example (Halogenation) : this compound + N-Bromosuccinimide (NBS) → Brominated this compound + Succinimide
Table 2: Alkylation and Halogenation Strategies for this compound
| Modification Type | Target Position | Reagents/Conditions | Expected Outcome |
| α-Alkylation | C2 or C4 | LDA, Alkyl Halide (e.g., CH₃I) | Introduction of alkyl groups adjacent to C3-ketone |
| Halogenation | C4, C6, C9 | N-Bromosuccinimide (NBS) or Br₂ in solvent | Incorporation of halogen atoms |
Conjugation Chemistry for Probe Development
Conjugation strategies enable the attachment of this compound to other molecules, such as fluorescent tags, biomolecules, or solid supports, for applications in chemical biology and diagnostics. Steroidal bioconjugates are an emerging field, leveraging the steroid scaffold as a carrier for other moieties. nih.govnih.govresearchgate.netacs.org
Linker Introduction via Hydroxyl Group : The 17β-hydroxyl group can be functionalized with a linker containing a reactive handle (e.g., an amine, azide (B81097), alkyne, or carboxylic acid). For instance, esterification with a dicarboxylic acid anhydride can introduce a carboxylate handle.
Example : this compound-17-O-CO-(CH₂)n-COOH (via succinic anhydride or similar)
Click Chemistry : If an azide or alkyne handle is introduced onto this compound (e.g., via the 17-hydroxyl), it can be readily conjugated to a complementary alkyne or azide-containing molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Amide Coupling : If an amine or carboxylic acid handle is present on this compound or the molecule to be conjugated, amide bond formation (using coupling reagents like EDC/NHS or HATU) is a robust method for conjugation.
Oxime Formation : The C3-ketone can be reacted with hydroxylamine (B1172632) derivatives to form oximes, which can then serve as attachment points for other molecules, particularly for mass spectrometry imaging probes. Girard's reagents are commonly used for derivatizing ketone groups in steroids to form hydrazones, which can enhance ionization for analytical purposes. nih.govescholarship.org
Reaction Example (Oxime Formation) : this compound (C3=O) + H₂N-O-R → this compound-C3=N-O-R + H₂O
Table 3: Common Conjugation Strategies for this compound
| Conjugation Type | Functional Group Utilized | Linker/Reagent Example | Application |
| Ester Linkage | 17β-Hydroxyl | Succinic Anhydride | Attachment of carboxylic acid-containing probes |
| Click Chemistry | 17β-Hydroxyl (after modification to azide/alkyne) | CuAAC, SPAAC | Bioconjugation, probe development |
| Oxime Formation | C3-Ketone | Hydroxylamine derivatives, Girard's Reagents | Analytical probes, imaging agents |
Applications and Comparative Analysis in Research
Comparative Pharmacology: Demalon versus Other Anabolic Androgenic Steroids
In steroid research, new compounds are often evaluated by comparing their activity to existing, well-characterized steroids. This compound's structure invites comparison to other orally active, 17α-alkylated AAS.
Comparison with Metenolone: this compound is also structurally similar to metenolone. researchgate.net Metenolone also has a 1-methyl group, but it is not 17α-alkylated, making it less orally active unless esterified for injection. A comparative study would seek to determine how the addition of the 17α-methyl group in this compound alters the activity profile seen with metenolone.
Investigational Uses in Therapeutic Research
The primary therapeutic goal for developing novel AAS has been to treat muscle-wasting (cachexia) associated with chronic diseases like cancer and AIDS, severe burns, or certain forms of anemia. medscape.comwikipedia.orgtandfonline.com Research into compounds like this compound would have been predicated on the hypothesis that its potent anabolic properties could help preserve or increase lean body mass and stimulate red blood cell production. wikipedia.orgontosight.ai However, as this compound was never brought to market, it can be inferred that it either did not show a sufficient therapeutic advantage over existing compounds or presented an undesirable profile during preclinical investigation.
Role as a Research Tool in Endocrinology
Even if a compound does not become a therapeutic drug, it can serve as a valuable research tool. Synthetic steroids like this compound are used in endocrinology research to probe the structure and function of the androgen receptor. nih.gov By studying how small structural modifications—like the addition of a 1α-methyl group—affect receptor binding and activation, scientists can build a more detailed map of the receptor's ligand-binding domain. mdpi.com This knowledge is crucial not only for designing better therapeutic agents (like selective androgen receptor modulators, or SARMs) but also for developing antagonists that can block androgen action in diseases like prostate cancer. taylorandfrancis.comjhoponline.com
Preclinical Pharmacological Characterization of Demalon in Mechanistic Models
In Vivo Animal Model Systems for Demalon Mechanism Elucidation
Organ-Specific Responses and Molecular Changes in Target Tissues
Without any primary research or published findings on "this compound," the creation of a scientifically accurate and informative article as requested is not feasible. Further investigation into the origin of the compound name may be necessary to determine if it is a novel or proprietary substance not yet described in publicly accessible scientific literature.
Behavioral Phenotyping Linked to Mechanistic Alterations (excluding adverse effects)
Information unavailable.
Structure Activity Relationship Sar and Rational Design in Demalon Research
Combinatorial Chemistry and High-Throughput Screening in Demalon Derivative Discovery
Therefore, the requested article cannot be generated.
Metabolism and Pharmacokinetics of Demalon in Research Models
Absorption and Distribution Profiles of Demalon in Preclinical Models
Upon administration in preclinical models, such as rodents and primates, this compound would be expected to be absorbed into the systemic circulation. The rate and extent of absorption would largely depend on its formulation and route of administration. Due to its lipophilic steroid structure, it would likely exhibit good membrane permeability.
Once in the bloodstream, this compound would likely bind to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), which would affect its distribution into various tissues. Tissues with high lipid content and those expressing androgen receptors, such as skeletal muscle, liver, and prostate, would be expected to be primary sites of distribution. The volume of distribution would provide an indication of the extent of its tissue uptake.
| Parameter | Rat Model (Predicted) | Primate Model (Predicted) |
| Bioavailability | Moderate to High | Moderate to High |
| Plasma Protein Binding | High | High |
| Volume of Distribution | Moderate | Moderate |
| Target Tissues | Skeletal Muscle, Liver, Adipose Tissue, Prostate | Skeletal Muscle, Liver, Adipose Tissue, Prostate |
Biotransformation Pathways of this compound: Identification of Metabolites
The biotransformation of this compound would primarily occur in the liver, with the primary goal of increasing its water solubility to facilitate excretion. This process typically involves two phases of metabolism.
Phase I Metabolism: This phase involves the chemical modification of the this compound molecule through oxidation, reduction, and hydrolysis reactions. The resulting products are known as metabolites.
Phase II Metabolism: In this phase, the modified this compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility.
The enzymatic machinery responsible for this compound's metabolism would likely involve two key superfamilies of enzymes:
Cytochrome P450 (CYP) Enzymes: These enzymes are central to Phase I metabolism. Specific CYP isoforms, such as those from the CYP3A family, are known to be heavily involved in steroid metabolism. They would likely catalyze hydroxylation and other oxidative reactions on the this compound structure.
UDP-glucuronosyltransferases (UGTs): These are the primary enzymes of Phase II metabolism. They would conjugate glucuronic acid to hydroxyl groups on the this compound molecule or its Phase I metabolites, forming glucuronide conjugates that are more readily excretable.
Significant differences in drug metabolism are often observed between different animal species due to variations in the expression and activity of metabolic enzymes. Therefore, the metabolic profile of this compound in a rat model could differ substantially from that in a primate model. These differences are crucial to consider when extrapolating preclinical data to predict human metabolism. For instance, the specific CYP enzymes responsible for this compound's metabolism and the primary metabolites formed could vary between species.
| Metabolic Pathway | Rat Model (Predicted) | Primate Model (Predicted) |
| Primary Phase I Reaction | Hydroxylation | Hydroxylation, Oxidation |
| Primary Phase II Reaction | Glucuronidation, Sulfation | Glucuronidation |
| Major Metabolites | Hydroxylated and glucuronidated conjugates | Glucuronidated conjugates |
Excretion Pathways and Mass Balance Studies of this compound Metabolites
The water-soluble metabolites of this compound would be eliminated from the body primarily through two routes:
Renal Excretion: Metabolites would be filtered from the blood by the kidneys and excreted in the urine.
Biliary Excretion: Some metabolites, particularly larger glucuronide conjugates, could be transported into the bile and then eliminated in the feces.
A mass balance study, typically conducted using a radiolabeled version of the compound, would be necessary to quantify the proportion of the administered dose that is excreted through each route and to ensure that all major metabolites have been accounted for.
Implications of Metabolism on this compound’s Molecular Activity and Stability
The metabolism of this compound has significant implications for its biological activity and its stability in the body.
Activity: Metabolism generally leads to the inactivation of the parent compound. However, in some cases, metabolites can be pharmacologically active, either contributing to the desired therapeutic effect or causing unwanted side effects. The biological activity of this compound's potential metabolites would need to be assessed.
Stability: The rate of metabolism determines the half-life of the compound in the body. Rapid metabolism would lead to a shorter duration of action, while slower metabolism would result in a longer half-life and potentially greater exposure.
Advanced Analytical Methodologies for Demalon Research
Chromatographic Techniques for Demalon Isolation and Quantification in Biological Matrices
Chromatographic techniques are indispensable for the separation and quantification of "this compound" from complex biological samples. These methods offer high resolution and sensitivity, which are essential for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of "this compound." The versatility of HPLC allows for the use of various column chemistries and mobile phases to achieve optimal separation. Different detection methods can be coupled with HPLC to enhance selectivity and sensitivity.
Key HPLC Detection Methods for this compound Analysis:
| Detector | Principle | Application in this compound Analysis |
| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Quantification of this compound in samples with relatively high concentrations and minimal interfering substances. |
| Fluorescence | Detects compounds that fluoresce, offering higher sensitivity and selectivity than UV-Vis. | Trace-level detection of this compound, particularly after derivatization to introduce a fluorescent tag. |
| Mass Spectrometry (LC-MS) | Provides mass-to-charge ratio information, enabling definitive identification and quantification. | Considered the gold standard for its high specificity and sensitivity in complex biological matrices. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile metabolites of "this compound." This technique requires chemical derivatization to increase the volatility and thermal stability of "this compound" and its metabolites prior to analysis.
The typical workflow for GC-MS analysis involves:
Extraction: Isolation of "this compound" and its metabolites from the biological matrix.
Derivatization: Chemical modification to enhance volatility. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Separation: Separation of the derivatized analytes based on their boiling points and interactions with the stationary phase of the GC column.
MS Detection: Ionization of the separated compounds and detection based on their mass-to-charge ratio, providing structural information and enabling identification of metabolites.
Spectroscopic Techniques for this compound Structure Confirmation and Purity Assessment
Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of "this compound" and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of "this compound." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
Common NMR Experiments for this compound:
| Experiment | Information Provided |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. |
| ¹³C NMR | Shows the number and chemical environment of carbon atoms in the molecule. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings, revealing which protons are adjacent to each other. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, aiding in piecing together the carbon skeleton. |
Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification
Tandem Mass Spectrometry (MS/MS) is a highly sensitive technique used for the trace analysis of "this compound" and the identification of its metabolites. In an MS/MS experiment, a precursor ion corresponding to "this compound" or a metabolite is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule.
Immunoassays and Biosensors for this compound Detection in Research Settings
While chromatographic and spectroscopic methods are the gold standard for "this compound" analysis, immunoassays and biosensors offer complementary approaches, particularly for high-throughput screening in research settings.
Immunoassays , such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the specific binding of an antibody to "this compound." The development of such an assay would require the production of monoclonal or polyclonal antibodies that recognize "this compound" with high affinity and specificity.
Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal upon binding to the target analyte. A potential biosensor for "this compound" could utilize a specific antibody or an engineered protein as the recognition element. The signal generated could be electrochemical, optical, or mass-based, allowing for real-time detection.
Microfluidic and Lab-on-a-Chip Platforms for this compound Research Applications
The study and analysis of complex molecules such as this compound (also known as Dimethylandrostanolone) are greatly enhanced by leveraging advanced analytical technologies. Among the most promising of these are microfluidic and lab-on-a-chip (LOC) platforms. These miniaturized systems integrate one or more laboratory functions onto a single chip, handling extremely small fluid volumes, which offers numerous advantages over traditional analytical methods. nih.gov For a compound like this compound, a synthetic steroid, these technologies open new avenues for high-throughput analysis, detailed metabolic studies, and efficient screening.
Microfluidic devices provide unparalleled precision in controlling fluid flow, mixing, and separation at the microscale. mdpi.com This capability is particularly advantageous for this compound research in several key areas:
High-Throughput Screening: LOC platforms can be designed with arrays of microreactors, enabling the simultaneous testing of this compound derivatives or their interactions with various enzymes and cellular targets. This massively parallel approach accelerates the discovery process, saving significant time and resources compared to conventional methods. whmicro.com
Reaction Optimization: The synthesis of this compound and its analogues can be performed and optimized within microfluidic reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The small volumes involved also reduce the consumption of expensive reagents.
Metabolic Studies: A significant challenge in steroid research is understanding their metabolic pathways. "Organ-on-a-chip" models, which are advanced microfluidic devices containing cultured human cells to mimic organ-level functions, are being used to study the metabolism of steroids. nih.govmdpi.com A "liver-on-a-chip" platform could be used to investigate the biotransformation of this compound, identifying its metabolites in a physiologically relevant environment. nih.gov This provides crucial data that is more transferable to human physiology than traditional animal models. nih.gov
Detection and Quantification: Coupling microfluidic chips with sensitive detection methods like mass spectrometry (LC-MS/MS) has proven highly effective for analyzing other steroids. nih.govnih.gov This approach significantly reduces sample and solvent consumption while increasing on-column sensitivity. nih.gov A microfluidic LC-MS/MS assay for this compound could allow for its detection at very low concentrations in complex biological matrices like blood serum or tissue extracts. nih.govnih.govcytofluidix.com
Research into steroid analysis has demonstrated the clear benefits of microfluidic systems over conventional techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA). While traditional methods are robust, they often require larger sample volumes, extensive sample preparation, and longer analysis times. cytofluidix.comresearchgate.net Microfluidic devices streamline these processes, offering a faster, more sensitive, and cost-effective alternative. nih.govwhmicro.com For instance, a digital microfluidics (DMF) device has been successfully used to extract and analyze multiple steroids from tissue samples as small as 1-10 mg, a task that is challenging for conventional methods. cytofluidix.com
The table below provides a comparative overview of a hypothetical microfluidic-based immunoassay for this compound versus traditional analytical methods, based on findings from general steroid analysis.
| Feature | Microfluidic Immunoassay | Conventional ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volume | < 1 µL | 50 - 100 µL | 100 - 500 µL |
| Analysis Time | 10 - 20 minutes | 2 - 4 hours | 30 - 60 minutes |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate (ng/mL range) | Very High (pg/mL range) |
| Reagent Consumption | Nanoliters | Microliters | Microliters to Milliliters |
| Automation Potential | High | Moderate | Moderate |
| Portability | High (suitable for on-site analysis) | Low | Low |
| Throughput | High (multiplexing capable) | Moderate | Low to Moderate |
Detailed Research Findings:
While specific studies on this compound using microfluidic platforms are not yet prevalent in published literature, extensive research on analogous steroid compounds provides a strong foundation for its future analysis.
One key area of research is the development of microfluidic liquid chromatography devices coupled with mass spectrometry. A novel microflow system demonstrated a 150-fold decrease in solvent consumption and a 100-400 fold increase in on-column sensitivity for the analysis of five different steroids in human serum, requiring only 0.5 μL of sample. nih.govnih.gov The limits of quantification for testosterone (B1683101) and progesterone (B1679170) were as low as 0.4 ng/mL. nih.gov Applying a similar platform to this compound could yield highly sensitive and specific quantification, crucial for pharmacokinetic and toxicological studies.
Another significant finding is in the use of "organ-on-a-chip" technology to study steroid metabolism. A liver-on-a-chip model was used to investigate the metabolic profiles of frequently misused anabolic steroids, stanozolol (B1681124) and dehydrochloromethyltestosterone. The metabolite patterns generated in the chip showed an excellent match with those found in human urine after oral administration. nih.gov This indicates that a similar microphysiological model could reliably predict the metabolic fate of this compound, offering a powerful preclinical tool.
Furthermore, low-cost polymer lab-on-a-chip devices have been developed for the on-site monitoring of steroid hormones in environmental water samples, achieving detection resolutions in the sub-ng/mL range. scientific.net This highlights the potential for developing portable, rapid screening tools for this compound for applications in environmental science or sports doping control.
Despite the advantages, challenges remain, such as the potential for hydrophobic small molecules like steroids to adsorb to the chip materials, commonly polydimethylsiloxane (B3030410) (PDMS). acs.org However, ongoing research into alternative materials and surface modifications is actively addressing this issue to improve the recovery and accuracy of on-chip analyses. nih.gov
Emerging Research Paradigms and Future Directions for Demalon Research
Development of Advanced In Vitro Models for Demalon Research
Traditional 2D cell cultures have limitations in replicating the complexity of living tissues. The development of more sophisticated in vitro models is a significant step forward for steroid research, offering more physiologically relevant and ethical testing platforms.
Organ-on-a-chip technology involves creating microfluidic devices that contain living cells in a 3D microenvironment, simulating the architecture and function of human organs. A "muscle-on-a-chip" system could be used to study this compound's effects on muscle fiber formation, contraction, and regeneration in a controlled, human-relevant context. Similarly, a "liver-on-a-chip" could be used to investigate its metabolic pathways and potential for hepatotoxicity, a known concern for orally active AAS.
Three-dimensional (3D) cell cultures, such as spheroids or bioprinted tissues, also offer a more realistic environment than flat cell layers. Growing muscle or liver cells in 3D allows them to form more natural cell-to-cell connections and develop functions that are closer to those in the body. These models would be invaluable for studying the long-term effects of this compound on tissue structure and function.
Unexplored Mechanistic Pathways and Target Identification for this compound
While the primary target of AAS is the androgen receptor, there is growing evidence for non-genomic or androgen receptor-independent effects. Future research on this compound should explore these less-understood pathways. For example, some steroids can interact directly with cell membranes or influence other signaling pathways, such as those involving kinase cascades. Advanced cell imaging and biochemical assays could be used to investigate these potential mechanisms.
Furthermore, identifying the full range of molecular targets for this compound is a key goal. Techniques like chemical proteomics, where a modified version of the this compound molecule is used as "bait" to pull down its binding partners from cell extracts, could uncover novel protein interactions. This could reveal unexpected biological functions and provide new avenues for understanding its complete pharmacological profile.
Challenges and Opportunities in this compound Research Methodologies
A significant challenge in the study of any AAS, including this compound, is the difficulty of translating findings from animal models to humans. The advanced in vitro models discussed above provide an opportunity to bridge this gap by using human cells. Another challenge is obtaining pure, well-characterized compounds for research, especially for a substance like this compound that has not been commercially available as a pharmaceutical. radical-research.com
The opportunity lies in the application of cutting-edge analytical techniques. High-resolution mass spectrometry can not only detect and quantify the parent compound but also identify its metabolites, which may have their own biological activities. This is crucial for building a complete picture of how this compound is processed in the body.
Table 2: Methodological Challenges and Opportunities in this compound Research
| Aspect | Challenge | Opportunity |
| Model Systems | Poor translation from animal models to human physiology. | Use of human-based organ-on-a-chip and 3D culture systems for higher relevance. |
| Compound Sourcing | Lack of a pharmaceutical-grade source for this compound. radical-research.com | Synthesis and purification by specialized chemical laboratories for research purposes. |
| Metabolite Analysis | Identifying the full spectrum of active and inactive metabolites. | Application of high-resolution mass spectrometry and metabolomics to map biotransformation. |
Ethical Considerations in Anabolic Androgenic Steroid Research (focused on scientific rigor and responsible inquiry)
Research into AAS carries specific ethical responsibilities. Given the potential for abuse of these substances, it is paramount that scientific inquiry is conducted with the highest degree of rigor and transparency. ontosight.ai This includes ensuring that research is hypothesis-driven and aimed at understanding fundamental biology or potential therapeutic applications, rather than simply characterizing performance-enhancing effects.
Responsible inquiry also means clearly communicating the context and limitations of the research. Findings from in vitro or animal studies should be presented cautiously, without overstating their direct applicability to humans. The scientific community has a duty to ensure that research on compounds like this compound contributes to genuine biomedical knowledge while minimizing the risk of misuse. This involves careful consideration of how research is published and discussed in public forums.
Q & A
Q. What experimental parameters should be prioritized when designing studies on this compound’s biochemical interactions?
- Methodological Answer : Define variables such as pH, temperature, and concentration gradients to replicate physiological conditions. Use kinetic assays (e.g., fluorescence quenching, isothermal titration calorimetry) to quantify binding affinities. Include negative controls (e.g., solvent-only samples) and triplicate measurements to minimize experimental noise. Refer to methodological frameworks like those in ’s quality assessment table (e.g., "activity data source description" and "unit cost valuation") for rigor .
Q. How can existing literature on this compound be systematically synthesized to identify research gaps?
- Methodological Answer : Conduct a systematic review using databases like PubMed, Web of Science, and SciFinder with keywords: "this compound synthesis," "mechanistic studies," and "biochemical applications." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and use tools like PRISMA flow diagrams to map evidence. Critically appraise studies using criteria from (e.g., "clarity of disease definition" adapted to compound specificity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?
- Methodological Answer : Perform meta-analysis to identify methodological disparities (e.g., cell lines vs. in vivo models). Use sensitivity analysis (as in ’s "assumption testing") to assess variables like incubation time or enzyme concentrations. Validate findings via orthogonal methods (e.g., LC-MS/MS for metabolite quantification) and cross-laboratory reproducibility trials .
Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing toxicity?
- Methodological Answer : Design dose-response studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Test formulations (e.g., liposomal encapsulation, co-administration with adjuvants) and monitor toxicity via histopathology and serum biomarkers. Apply factorial design experiments to evaluate interactions between variables (e.g., particle size vs. absorption rate) .
Q. How can researchers address challenges in replicating this compound’s reported catalytic activity under varying experimental conditions?
- Methodological Answer : Standardize protocols using guidelines from (e.g., "sample preparation protocol" detailing buffer composition and storage conditions). Conduct inter-laboratory comparisons and publish raw datasets for transparency. Use error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in activity measurements .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for variability between cell batches. Use clustering algorithms (e.g., hierarchical clustering) to subgroup responses and Kaplan-Meier survival analysis for time-dependent cytotoxicity. Validate with bootstrap resampling to ensure robustness .
Q. How should researchers reconcile discrepancies between computational predictions and empirical data on this compound’s binding modes?
- Methodological Answer : Perform molecular dynamics (MD) simulations with multiple force fields to assess conformational stability. Compare in silico results with X-ray crystallography or cryo-EM data. Use Bayesian inference to weight computational vs. experimental evidence .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance and reproducibility in this compound research?
- Methodological Answer : Pre-register study designs on platforms like Open Science Framework. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed "materials and methods" sections as per ’s guidelines for chemical education research, ensuring instrument validity and procedural clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
